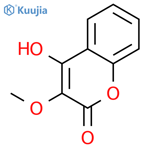

4-Hydroxycoumarine

4-Hydroxycoumarins are a class of organic compounds characterized by the presence of a coumarin ring structure with a hydroxy group at position 4. These compounds exhibit a wide range of biological activities and applications, making them of significant interest in various fields.

Structurally, 4-hydroxycoumarins consist of a benzopyran ring system featuring an oxygen atom at the 4-position. This functional group endows these molecules with unique properties such as photochemical behavior and antioxidant activity. Due to their structural features, they can form complexes with metal ions, which is important for their use in chelation therapy.

Biologically, 4-hydroxycoumarins have shown potential as anticoagulants, antimicrobial agents, and anti-inflammatory compounds. Their ability to inhibit certain enzymes makes them valuable tools for studying biological pathways. Additionally, these compounds are also used in the synthesis of other organic molecules due to their versatile nature.

In summary, 4-hydroxycoumarins represent a diverse group of chemicals with multifaceted applications in medicine and industry, offering promising avenues for further research and development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

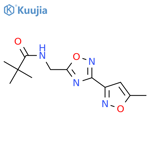

|

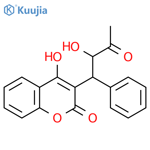

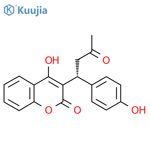

2H-1-Benzopyran-2-one,3,3'-[(4-methoxyphenyl)methylene]bis[4-hydroxy- | 10172-75-5 | C26H18O7 |

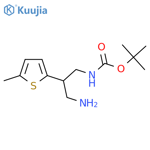

|

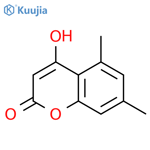

2H-1-Benzopyran-2-one, 4-hydroxy-5,7-dimethyl- | 57529-10-9 | C11H10O3 |

|

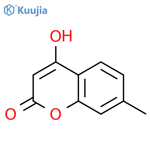

4-Hydroxy-7-methylcoumarin | 18692-77-8 | C10H8O3 |

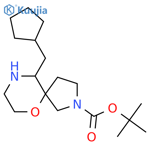

|

10-Hydroxy Warfarin(Mixture of Diastereomers) | 83219-99-2 | C19H16O5 |

|

(R)-4’-Hydroxy Warfarin | 63740-78-3 | C19H16O5 |

|

4-Hydroxy-6-benzyloxycoumarin | 30992-65-5 | C16H12O4 |

|

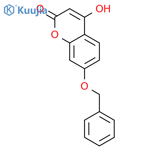

4-Hydroxy-7-benzyloxycoumarin | 30992-66-6 | C16H12O4 |

|

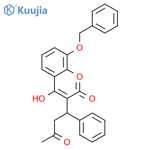

8-Benzyloxy Warfarin | 32492-96-9 | C26H22O5 |

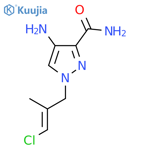

|

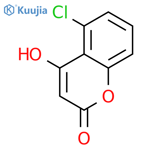

5-Chloro-4-hydroxy-2H-chromen-2-one | 54311-48-7 | C9H5ClO3 |

|

4-Hydroxy-3-methoxy-2H-chromen-2-one | 37571-01-0 | C10H8O4 |

Verwandte Literatur

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

4. Book reviews

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

Empfohlene Lieferanten

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte